molecular formula C20H21N7O B11008059 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B11008059
M. Wt: 375.4 g/mol
InChI Key: CVBZDSBBXHVOES-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. The tetrazole ring enhances the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine
  • 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid
  • 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas

Uniqueness

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C20H21N7O/c1-13(2)27-24-19(23-25-27)14-8-10-15(11-9-14)20(28)21-12-18-22-16-6-4-5-7-17(16)26(18)3/h4-11,13H,12H2,1-3H3,(H,21,28)

InChI Key

CVBZDSBBXHVOES-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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